Ethyl 6-chloro-3-formylhexanoate
Description
Ethyl 6-chloro-3-formylhexanoate is a chloro-substituted ester with a molecular formula C₉H₁₃ClO₃. It features a hexanoate backbone substituted with a formyl group at position 3 and a chlorine atom at position 6, esterified with ethanol. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines electrophilic reactivity (from the formyl group) and halogenated stability (from the chloro-substituent), making it versatile for cross-coupling reactions and nucleophilic substitutions .
Properties
CAS No. |
112496-60-3 |
|---|---|
Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
ethyl 6-chloro-3-formylhexanoate |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)6-8(7-11)4-3-5-10/h7-8H,2-6H2,1H3 |
InChI Key |
UFHGAVBAFLTNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CCCCl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-3-formylhexanoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-formylhexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-chloro-3-carboxyhexanoate.
Reduction: 6-chloro-3-hydroxyhexanoate.
Substitution: 6-amino-3-formylhexanoate (when using amines) .
Scientific Research Applications
Ethyl 6-chloro-3-formylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-formylhexanoate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of the compound’s structure, influencing its biological and chemical properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Key Observations :
- Reactivity: The formyl group in this compound enhances its electrophilicity compared to simple chloroesters like ethyl chloroacetate, enabling selective aldol condensations or reductions .
- Substituent Effects : Unlike aromatic analogs (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate), the aliphatic backbone of the target compound reduces steric hindrance, favoring reactions with bulkier nucleophiles .
Physicochemical Properties
- Solubility: Chlorinated esters like this compound typically exhibit moderate polarity, rendering them soluble in organic solvents (e.g., ethyl acetate, dichloromethane) but insoluble in water. This contrasts with non-halogenated esters (e.g., ethyl octanoate), which are more lipophilic .
- Stability : The chloro-substituent at position 6 may confer greater thermal stability compared to formyl-substituted esters without halogenation, though this requires experimental validation.
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